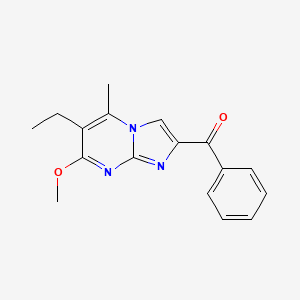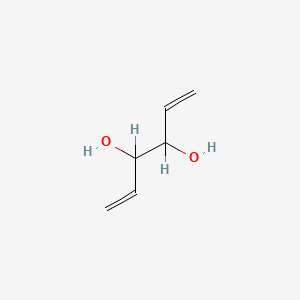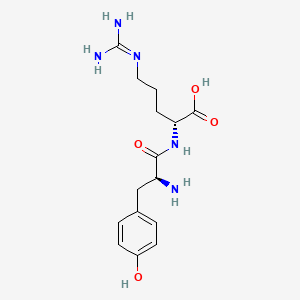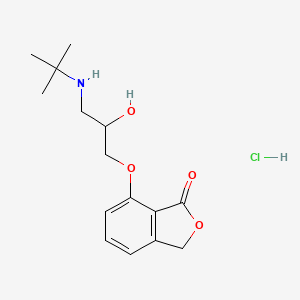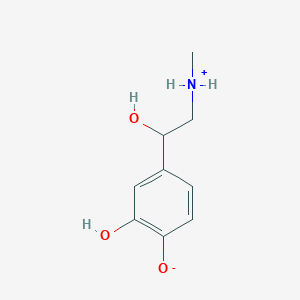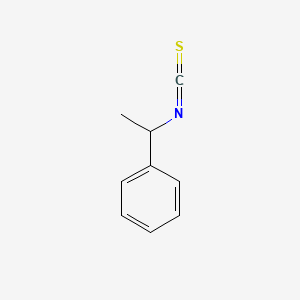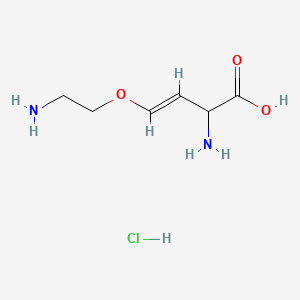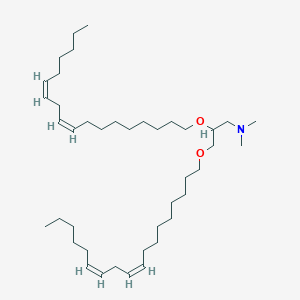
Dolasetron
Overview
Description
Dolasetron is a serotonin 5-HT3 receptor antagonist primarily used as an antinauseant and antiemetic agent. It is indicated for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting . This compound is known for its high specificity and selectivity towards serotonin 5-HT3 receptors, with minimal activity at other serotonin receptors and low affinity for dopamine receptors .
Mechanism of Action
Target of Action
Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the serotonin 5-HT3 receptors located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone of the area postrema .
Mode of Action
This compound works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . It is thought that chemotherapeutic agents produce nausea and vomiting by releasing serotonin from the enterochromaffin cells of the small intestine, and that the released serotonin then activates 5-HT3 receptors located on vagal efferents to initiate the vomiting reflex .
Biochemical Pathways
The main biochemical pathway affected by this compound is the serotonin signaling pathway. By blocking the 5-HT3 receptors, this compound prevents serotonin from binding to these receptors and initiating the vomiting reflex .
Pharmacokinetics
This compound is well absorbed after oral administration, although it is rarely detected in plasma due to rapid and complete metabolism to its active metabolite, hydrothis compound . The apparent absolute bioavailability of oral this compound, determined by hydrothis compound concentrations, is approximately 75% . This compound is broken down by the liver’s cytochrome P450 system and has little effect on the metabolism of other drugs broken down by this system .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative procedures . By blocking the 5-HT3 receptors, this compound prevents the initiation of the vomiting reflex, thereby reducing the occurrence of nausea and vomiting .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s overall health status, the presence of other medications, and individual differences in metabolism. Furthermore, this compound’s stability can be affected by storage conditions, such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Dolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . The drug is rapidly converted in vivo into its major active metabolite, hydrothis compound, which is largely responsible for its pharmacological activity .
Cellular Effects
This compound’s primary cellular effect is the prevention of nausea and vomiting. It achieves this by blocking the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . This blockade of the serotonin 5-HT3 receptors disrupts the emetic reflex arc, thereby preventing the initiation of the vomiting reflex .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively antagonizing the serotonin 5-HT3 receptors . This prevents serotonin from binding to these receptors and activating the vomiting reflex. The drug’s active metabolite, hydrothis compound, is primarily responsible for this antagonistic action .
Temporal Effects in Laboratory Settings
The effects of this compound are rapid and complete upon administration . The drug is quickly metabolized into hydrothis compound, its active metabolite . The half-life of hydrothis compound is approximately 8.1 hours in adults , indicating its stability and long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, it’s worth noting that 5-HT3 receptor antagonists, the class of drugs to which this compound belongs, are commonly used in veterinary medicine to control vomiting in dogs and cats .
Metabolic Pathways
This compound is metabolized in the liver through rapid reduction by carbonyl reductase to hydrothis compound . Further metabolism occurs via CYP2D6, CYP3A, and flavin monooxygenase . The metabolites are then excreted in the urine and feces .
Transport and Distribution
After administration, this compound is rapidly absorbed and distributed within the body . The distribution of its active metabolite, hydrothis compound, ranges from 5.8 L/kg in adults to 5.9 to 7.4 L/kg in children .
Subcellular Localization
The exact subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that this compound and its active metabolite, hydrothis compound, primarily interact with the 5-HT3 receptors located on the cell surface. These receptors are found both centrally in the brain and peripherally in the gastrointestinal tract .
Preparation Methods
The synthesis of dolasetron involves several steps, starting from the appropriate precursor moleculesThe industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification and quality control . Specific details on the reaction conditions and reagents used in the synthesis are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Dolasetron undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its major active metabolite, hydrothis compound.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major product formed from the oxidation of this compound is hydrothis compound, which is responsible for its pharmacological activity .
Scientific Research Applications
Dolasetron has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new detection methods.
Medicine: Extensively used in clinical settings to prevent nausea and vomiting in patients undergoing chemotherapy or surgery
Industry: Utilized in the pharmaceutical industry for the development of new antiemetic drugs and formulations.
Recent research has also explored the potential of this compound in inducing cytotoxicity in colon cancer cells and suppressing cancer stem cells through the inhibition of RNA-binding protein PUM1 .
Comparison with Similar Compounds
Dolasetron is often compared with other serotonin 5-HT3 receptor antagonists such as ondansetron, granisetron, and palonosetron. While all these compounds share a similar mechanism of action, this compound is unique in its pharmacokinetic profile and specific clinical applications . For instance:
Properties
CAS No. |
115956-12-2 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1 |
InChI Key |
UKTAZPQNNNJVKR-UDXKHGJESA-N |
SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Isomeric SMILES |
C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Appearance |
Solid powder |
melting_point |
278 °C |
Key on ui other cas no. |
115956-12-2 115956-13-3 |
physical_description |
Solid |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
2.61e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
vapor_pressure |
1.7X10-9 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


